molecular formula C4H2O4 B097790 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione CAS No. 16191-17-6

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B097790
CAS No.: 16191-17-6
M. Wt: 114.06 g/mol
InChI Key: ILABOOGTVTXVFN-UHFFFAOYSA-N
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Description

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione (CAS 16191-17-6) is a specialized bicyclic compound with the molecular formula C4H2O4 and a molecular weight of 114.06 g/mol . It is known by several synonyms crucial for literature searching, including epoxy-succinic anhydride and 2,3-epoxybutanedioic acid anhydride . This compound is categorized as a pharmaceutical intermediate and fine chemical, indicating its primary value in the synthesis and development of more complex molecules for research applications . The structural motif of strained bicyclic systems is of significant interest in medicinal chemistry, particularly in the design of novel pharmacophores. While specific biological data for this exact molecule is limited in the public domain, compounds containing similar bridged oxygen-rich rings have attracted considerable attention for their potential biological activities. For instance, certain classes of synthetic cyclic peroxides have been extensively studied for their potent antimalarial, antihelminthic, and antitumor properties . The proposed mechanism of action for such bioactive peroxides often involves the reductive cleavage of an oxygen-oxygen bond by heme iron or other metal ions within target cells, generating reactive carbon-centered radicals that are toxic to pathogens like Plasmodium species, the causative agents of malaria . As a high-purity intermediate, this compound provides researchers with a versatile building block for exploring these and other mechanisms, developing new chemical entities, and creating analytical standards. The compound requires specific storage conditions to maintain stability and should be kept refrigerated at 2-8°C . This product is intended for research purposes in a laboratory setting only and is not classified as a drug or cosmetic ingredient.

Properties

IUPAC Name

3,6-dioxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O4/c5-3-1-2(7-1)4(6)8-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILABOOGTVTXVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(O1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401068
Record name 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione
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Molecular Weight

114.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16191-17-6
Record name 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
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Record name 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione
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Record name 3,6-Dioxa-bicyclo(3.1.0)hexane-2,4-dione
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Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis categorizes structurally related bicyclo[3.1.0]hexane-2,4-dione derivatives based on heteroatom substitution, substituents, and applications:

Oxabicyclo Derivatives

Compound Name Structure/Substituents Key Properties/Applications References
3-Oxabicyclo[3.1.0]hexane-2,4-dione No substituents Reacts with acetyl chloride to form lactones; used in decarboxylation studies .
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione Methyl groups at 6-position Hydrothermal synthesis of lanthanide coordination polymers (e.g., [La₉(μ₄-dcd)₁₂(μ₃-O)₂(H)]ₙ); high thermal stability .
1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione Methyl groups at 1,5-positions Synthesized via LDA-mediated condensation; regioselective route to cyclopropane dicarboxylates .
3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione Oxygen atoms at 3,6-positions Hypothesized enhanced rigidity and coordination capability compared to mono-oxa analogs.

Azabicyclo Derivatives

Compound Name Structure/Substituents Key Properties/Applications References
3-Azabicyclo[3.1.0]hexane-2,4-dione Nitrogen at 3-position Core structure for aromatase inhibitors (e.g., 1-(4-aminophenyl)-derivatives with Ki = 0.015–1.8 µM) .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Methyl groups at 6-position Potential intermediate for agrochemicals; molecular weight = 139.15 g/mol .
Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) Dichlorophenyl and methyl groups Broad-spectrum fungicide; controls gray mold in crops .

Other Substituted Derivatives

Compound Name Substituents Key Properties/Applications References
6,6-Dichloro-2,4-dimethoxy-3-oxabicyclo[3.1.0]hexane Cl, OMe groups Molecular formula = C₇H₁₀Cl₂O₃; explored for synthetic versatility .
1,5-Dimethylbicyclo[3.1.0]hexane-2,4-dione Methyl groups at 1,5-positions Molecular weight = 138.16 g/mol; used in studies of cyclopropane ring strain .

Key Research Findings

Synthetic Accessibility :

  • 3-Oxa derivatives are often synthesized via decarboxylation of cyclopropane dicarboxylic acids or LDA-mediated condensations, achieving yields up to 70% .
  • Azabicyclo analogs require substituent-specific routes (e.g., alkylation of 3-aza cores) to enhance bioactivity .

Coordination Chemistry :

  • 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione forms stable lanthanide coordination polymers (e.g., [Gd₂(μ₃-OH)₂(μ₃-dcd)(μ₂-ac)₂(H₂O)]ₙ) under hydrothermal conditions, with applications in materials science .

Biological Activity: 3-Aza derivatives exhibit potent aromatase inhibition (Ki < 0.02 µM for 9e and 9f), surpassing aminoglutethimide’s activity . Procymidone’s fungicidal efficacy stems from its dichlorophenyl substituent, demonstrating the impact of halogenation on agrochemical performance .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₆H₄O₄ 140.08 O at 3,6-positions
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione C₈H₁₀O₄ 170.16 CH₃ at 6-position
Procymidone C₁₃H₁₁Cl₂NO₂ 284.14 Cl, CH₃, phenyl

Preparation Methods

Epoxide Synthesis and Optimization

Epoxide precursors are synthesized via oxidation of alkenes using peracids or via Sharpless epoxidation for enantioselective routes. In one protocol, DIBAL-H (diisobutylaluminum hydride) is employed to reduce esters to alcohols, followed by epoxidation using m-chloroperbenzoic acid (mCPBA). The stereochemical outcome of the epoxide influences the regioselectivity of subsequent ring-opening reactions, necessitating precise temperature control (–78°C to room temperature).

Oxidation to Dione Functionalities

The conversion of hydroxyl or ester groups to ketones is achieved through selective oxidation. Dess–Martin periodinane (DMP) is a preferred reagent for oxidizing secondary alcohols to ketones without over-oxidation. For instance, treatment of a hydroxylated bicyclic intermediate with DMP in dichloromethane (CH₂Cl₂) at room temperature for 1 hour yields the 2,4-dione product in high purity. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) are less favored due to compatibility issues with the strained bicyclic system.

Reaction Conditions and Yield Optimization

  • Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂, THF) enhance solubility and reaction homogeneity.

  • Temperature : Oxidations are conducted at 0–25°C to minimize side reactions.

  • Workup : Quenching with aqueous NaHCO₃ and Na₂S₂O₃ ensures safe decomposition of excess oxidant.

Purification and Characterization

Crude reaction mixtures are purified via flash chromatography on silica gel, typically using hexane/ethyl acetate gradients (3:1 to 1:1). The target compound exhibits moderate polarity, eluting at 3:1 hexane/EtOAc. Key analytical data include:

Parameter Value Method
Melting Point54–62°CCapillary method
IR (C=O stretch)~1770 cm⁻¹FT-IR spectroscopy
Purity≥98%Gas chromatography

¹³C NMR confirms the bicyclic framework, with carbonyl carbons resonating at δ 164–168 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₄H₂O₄, [M+H]⁺ = 115.00259).

Scalability and Industrial Applications

Kilogram-scale synthesis requires optimization of solvent volumes and catalyst recycling. Continuous-flow reactors improve heat dissipation during exothermic cyclization steps, reducing decomposition. The compound’s rigidity and electron-deficient carbonyl groups make it a valuable ligand in coordination chemistry, particularly for stabilizing transition metals in catalytic cycles .

Q & A

Q. What are the common synthetic routes and reaction optimization strategies for 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione?

The compound is typically synthesized via cyclopropane ring formation followed by oxidation. A key method involves suspending 3-oxabicyclo[3.1.0]hexane-2,4-dione in water or alcohols (e.g., ethanol, isopropanol) under reflux for 2 hours, monitored by TLC (petroleum ether/ethyl acetate eluent) . Optimizing reaction conditions (solvent polarity, temperature) can improve yields. For derivatives like 6,6-dimethyl variants, regioselective alkylation or anhydride ring-opening reactions are employed, as seen in the synthesis of anti-leukemic diterpenes .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Melting Point Analysis : Reported ranges (54–62°C) vary slightly depending on purity (≥97.5% by GC) and crystalline form .
  • Infrared (IR) Spectroscopy : Validates carbonyl stretches (C=O) at ~1770 cm⁻¹ and ether linkages .
  • Gas Chromatography (GC) : Determines purity (≥98%) and detects impurities .
  • NMR and Mass Spectrometry : Though not explicitly detailed in evidence, these are standard for structural confirmation (e.g., bicyclic framework, substituent positions) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep under inert gas (e.g., argon) to prevent moisture-induced decomposition .
  • Safety Measures : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319 hazards) .
  • Solubility : Insoluble in water; dissolve in methanol or aprotic solvents (DMF, DMSO) for reactions .

Advanced Research Questions

Q. How is this bicyclic framework utilized in the total synthesis of natural products?

The 3-oxabicyclo[3.1.0]hexane-2,4-dione core serves as a rigid scaffold for constructing fused-ring systems. For example, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione was a key intermediate in the 13-step synthesis of EBC-329, an anti-leukemic diterpene, achieving 10% overall yield via regioselective functionalization . The bicyclic structure enables stereochemical control in cyclopropane-containing natural products.

Q. What mechanistic insights explain its reactivity in ring-opening reactions?

The anhydride moiety undergoes nucleophilic attack at the electrophilic carbonyl carbons. In alcoholysis (e.g., methanol), the reaction proceeds via tetrahedral intermediate formation, yielding cyclopropane dicarboxylic esters. Reaction monitoring by TLC and solvent selection (polar vs. nonpolar) influence reaction rates and product distribution . Computational studies (e.g., DFT) could further elucidate transition states, though not explicitly cited in evidence.

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

Variations in melting points (54–60°C vs. 58–62°C) arise from differences in purity (97.5% vs. >98%) and crystallization conditions. Methodological steps include:

  • Repurifying via recrystallization (methanol/water).
  • Cross-validating with GC or HPLC to assess impurity profiles .
  • Documenting solvent systems and heating rates during melting point determination.

Q. How can structural modifications enhance bioactivity in derivatives?

  • Azabicyclo Analogues : Replacing the oxygen atom with nitrogen (e.g., 3-azabicyclo derivatives) introduces hydrogen-bonding motifs. For instance, Amitifadine (a 3-azabicyclo[3.1.0]hexane-2,4-dione derivative) showed antidepressant activity in clinical trials by targeting monoamine transporters .
  • Substituent Effects : Adding methyl groups (e.g., 6,6-dimethyl) or aryl rings (e.g., 3-chlorophenyl) modulates steric and electronic properties, as seen in isoform-specific IMPDH inhibitors targeting type II enzymes .

Q. What computational approaches leverage its physicochemical data for molecular modeling?

  • Thermodynamic Properties : Boiling points (100–102°C) and vapor pressures inform solvent selection in reflux conditions .
  • NIST Data : Gas-phase ion energetics (e.g., enthalpy of formation) support molecular dynamics simulations .
  • PubChem 3D Conformers : Predict binding modes in enzyme active sites (e.g., serine racemase inhibition) .

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